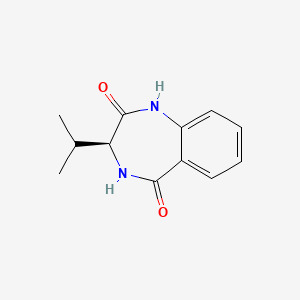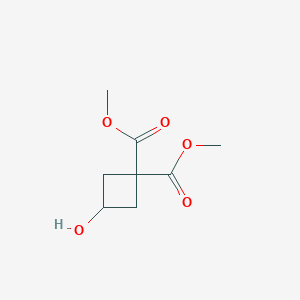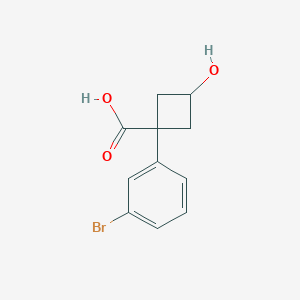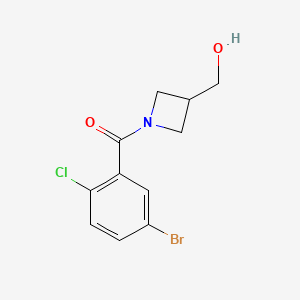
(S)-3alpha-Isopropyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3alpha-Isopropyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: is a chemical compound belonging to the class of benzodiazepines. Benzodiazepines are known for their sedative effects and are commonly used in medical applications for their anxiolytic, anticonvulsant, and muscle relaxant properties. This specific compound has a unique structural feature with an isopropyl group attached to the third carbon atom of the benzodiazepine ring system.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3alpha-Isopropyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves the following steps:
Condensation Reaction: The starting materials, such as an appropriate benzene derivative and an isopropylamine, undergo a condensation reaction to form an intermediate compound.
Oxidation: The intermediate compound is then oxidized to introduce the necessary functional groups, resulting in the formation of the benzodiazepine core structure.
Chiral Resolution: Since the compound is chiral, a chiral resolution step is often required to obtain the (S)-enantiomer specifically.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and controlled conditions to ensure the purity and yield of the final product. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.
化学反応の分析
(S)-3alpha-Isopropyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents at various positions on the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives with different functional groups.
Reduction Products: Reduced forms of the compound with altered chemical properties.
Substitution Products: Compounds with different substituents at specific positions on the benzodiazepine ring.
科学的研究の応用
(S)-3alpha-Isopropyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its therapeutic potential in treating anxiety, seizures, and muscle disorders.
Industry: Employed in the development of new pharmaceuticals and chemical products.
作用機序
The compound exerts its effects through its interaction with the central nervous system. It binds to specific receptors in the brain, such as GABA (gamma-aminobutyric acid) receptors, enhancing their inhibitory effects. This leads to a calming effect on the nervous system, reducing anxiety and promoting relaxation.
Molecular Targets and Pathways Involved:
GABA Receptors: The primary molecular target is the GABA receptor, which is involved in the regulation of neuronal excitability.
Pathways: The compound modulates the GABAergic pathway, leading to increased inhibitory neurotransmission.
類似化合物との比較
Diazepam
Alprazolam
Lorazepam
Clonazepam
Oxazepam
This compound's unique structural features and its interactions with biological targets make it a valuable subject of study in both scientific research and pharmaceutical development.
特性
IUPAC Name |
(3S)-3-propan-2-yl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7(2)10-12(16)13-9-6-4-3-5-8(9)11(15)14-10/h3-7,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZUQLATAJECJW-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)NC2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(3-Fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942094.png)
![8-(Cyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942096.png)
![8-(Isoxazole-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942114.png)






![[1-(Propan-2-yl)azetidin-3-yl]methanamine](/img/structure/B7942150.png)



![6-((1S,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carbonyl)cyclohex-3-enecarboxylic acid](/img/structure/B7942176.png)
